FRACTOGEL(R) EMD TMAE
Description
Significance of Anion Exchange Chromatography in Biomolecule Purification
Anion exchange chromatography (AEX) is a subtype of ion-exchange chromatography (IEX) that separates molecules based on their net negative charge. biologynotesonline.com This technique utilizes a stationary phase, or resin, that is positively charged and therefore has an affinity for negatively charged molecules, known as anions. bio-rad.com The fundamental principle lies in the reversible electrostatic interaction between the negatively charged regions on the surface of a biomolecule and the positively charged functional groups on the chromatography resin. biologynotesonline.comhuji.ac.il
The utility of AEX in biomolecule purification is extensive. It is a versatile method applicable to a wide array of molecules, including proteins, amino acids, nucleotides, and other acidic compounds. biologynotesonline.comscienceinfo.com For proteins, their net surface charge is dependent on the pH of the surrounding buffer relative to their isoelectric point (pI), the pH at which the protein has no net charge. biologynotesonline.com At a pH above its pI, a protein will carry a net negative charge, making it amenable to purification by AEX. biologynotesonline.combio-rad.com This allows for the selective separation of different proteins from a complex mixture by carefully controlling the pH and ionic strength of the buffers used. biologynotesonline.com
The high binding capacity of anion exchange resins allows for the concentration of the target molecule, which can then be eluted in a more purified and concentrated form. taylorandfrancis.com This high-resolution separation capability makes AEX an indispensable tool for both analytical and preparative applications, from laboratory-scale research to large-scale industrial production of biopharmaceuticals. scienceinfo.com
Evolution and Role of Synthetic Polymeric Resins in Chromatographic Science
The history of chromatography is intertwined with the development of its core component: the stationary phase or resin. While early chromatography utilized natural materials, the advent of synthetic polymers revolutionized the field. The journey began with the discovery of the first fully synthetic polymer, Bakelite, in 1907, which laid the groundwork for a new era of material science. resolvemass.ca
In the context of chromatography, the development of synthetic polymeric resins has been driven by the need for more robust, efficient, and specialized separation media. biopharminternational.com Unlike natural polymers, synthetic resins offer greater control over properties such as particle size, pore size distribution, and chemical stability. merckmillipore.com This allows for the creation of resins tailored to specific applications with improved performance characteristics.
The evolution of these resins has focused on overcoming limitations such as diffusion and mass transfer, which are influenced by factors like bead porosity and size. biopharminternational.com The development of materials like poly(methyl methacrylate) (PMMA), first marketed in the 1930s, provided a foundation for many modern chromatography resins. wikipedia.org These synthetic backbones offer excellent mechanical and chemical stability, which is crucial for the rigors of industrial-scale bioprocessing that often involves harsh cleaning and regeneration cycles. huji.ac.ilmerckmillipore.com The ability to graft specific functional groups onto these polymer backbones has led to the creation of a diverse toolbox of chromatography resins, each with unique selectivities and capacities. merckmillipore.comltbiotech.lt
Overview of FRACTOGEL(R) EMD TMAE as a Strong Anion Exchanger
This compound is a prominent example of a modern, high-performance synthetic polymeric resin designed for anion exchange chromatography. It is classified as a strong anion exchanger, meaning its positive charge is maintained over a wide pH range. huji.ac.ilsigmaaldrich.com
The core of this compound is a hydrophilic, cross-linked polymethacrylate (B1205211) matrix. huji.ac.ilsigmaaldrich.com This synthetic backbone provides the resin with high mechanical and chemical stability, allowing for high flow rates and robust cleaning-in-place (CIP) procedures. merckmillipore.com A key feature of this resin is its "tentacle" technology. merckmillipore.combioprocessonline.com This refers to long, linear polymer chains that are covalently attached to the methacrylate (B99206) backbone and carry the functional groups. merckmillipore.com This unique structure makes the functional groups highly accessible to biomolecules, leading to efficient binding and high capacity. huji.ac.ilresearchgate.net
The functional group responsible for its strong anion exchange properties is the Trimethylammoniumethyl (TMAE) group. huji.ac.ilsigmaaldrich.com This quaternary amine group carries a permanent positive charge, independent of pH, which is why it is classified as a strong exchanger. huji.ac.il This characteristic allows for the efficient capture of negatively charged biomolecules over a broad pH range, typically from pH 2 to 12. huji.ac.ilsigmaaldrich.com
This compound is available in different particle sizes, such as the (M) type with a particle size of 40–90 µm and the (S) type with a particle size of 20–40 µm, catering to different purification needs from capture to high-resolution polishing steps. merckmillipore.comsigmaaldrich.com Its applications are diverse, including the purification of proteins, monoclonal antibodies (mAbs), and even plasmid DNA. sigmaaldrich.comsigmaaldrich.comnih.gov
Detailed Research Findings:
A study comparing various strong anion-exchange resins found that FRACTOGEL EMD TMAE 650s was one of the resins tested for its pH dependence, efficiency, binding strength, and dynamic capacity using several different proteins. nih.gov Another study investigated the properties of FRACTOGEL® EMD TMAE HiCap (M) for its use in a monoclonal antibody polishing step, noting its bimodal pore size distribution and the impact of fouling on its performance. nih.gov Research has also demonstrated its utility in the purification of plasmid DNA, achieving both purification and endotoxin (B1171834) removal in a single step. nih.gov
Interactive Data Tables
Table 1: Key Properties of this compound (M)
| Property | Value | Reference |
| Matrix | Crosslinked polymethacrylate | sigmaaldrich.com |
| Functional Group | Trimethylammoniumethyl (TMAE) | huji.ac.il |
| Type | Strong Anion Exchanger | huji.ac.il |
| Particle Size | 40-90 µm | sigmaaldrich.comsigmaaldrich.com |
| Pore Size | ~800 Å | huji.ac.ilsigmaaldrich.com |
| pH Stability Range | 2-12 | huji.ac.ilsigmaaldrich.com |
| Binding Capacity (BSA) | ~100 mg/mL of resin | sigmaaldrich.com |
| Pressure Limit | 8 bar | sigmaaldrich.comsigmaaldrich.com |
Properties
CAS No. |
151354-30-2 |
|---|---|
Molecular Formula |
C12H13F3N2O4 |
Origin of Product |
United States |
Structural and Material Science Characterization of Fractogel R Emd Tmae
Polymeric Matrix Architecture and Morphology
The foundation of FRACTOGEL® EMD TMAE is a robust and chemically stable polymeric matrix, which provides the physical scaffold for the chromatography medium.
Cross-linked Polymethacrylate (B1205211) Backbone Structure
FRACTOGEL® EMD TMAE is composed of synthetic methacrylate-based polymeric beads. sigmaaldrich.commerckmillipore.com This cross-linked polymethacrylate backbone imparts exceptional mechanical and chemical stability to the resin. huji.ac.il The hydrophilic nature of the matrix is enhanced by the presence of ether linkages within the polymer structure. sigmaaldrich.com This inherent stability allows for high-pressure operation and rigorous cleaning-in-place (CIP) procedures, contributing to the longevity and cost-effectiveness of the resin. merckmillipore.com The methacrylate (B99206) active group is a key component of this backbone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
"Tentacle Technology" and Functional Group Immobilization
A defining feature of FRACTOGEL® EMD TMAE is its proprietary "Tentacle Technology," which significantly influences its binding capacity and efficiency.
Linear Polymer Chain Design and Ligand Accessibility
This technology involves the covalent attachment of long, linear polymer chains, referred to as "tentacles," to the hydroxyl groups of the Fractogel® matrix. sigmaaldrich.commerckmillipore.com These tentacles carry the functional ligands, extending them away from the rigid backbone. merckmillipore.com This design provides a high surface area for biomolecules to interact with the accessible ligands, minimizing steric hindrance that can be a limitation in conventional resins. sigmaaldrich.commerckmillipore.com The result is more efficient separation and a high binding capacity, even at high flow rates. merckmillipore.com This enhanced accessibility is particularly advantageous for the binding of large biomolecules. sigmaaldrich.comhuji.ac.ilhuji.ac.il
Trimethylammoniumethyl (TMAE) Functional Group Characterization
The functional group immobilized on the tentacles of this specific resin is the Trimethylammoniumethyl (TMAE) group. huji.ac.ilsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The TMAE group is a strong anion exchanger, often referred to as a "Q-type" exchanger. huji.ac.il It carries a permanent positive charge, making it effective for binding negatively charged molecules like acidic and neutral proteins, DNA, and viruses over a broad pH range of 2 to 12. huji.ac.ilsigmaaldrich.comsigmaaldrich.com The pKa value of the TMAE functional group is greater than 13, ensuring it remains charged and functional across a wide operational window. huji.ac.ilsigmaaldrich.com
Pore Structure Analysis
The pore structure of FRACTOGEL® EMD TMAE is a critical determinant of its performance, dictating which molecules can access the interior surface area of the resin.
The resin is characterized by a defined pore size of approximately 800 Å (or 80 nm). sigmaaldrich.comhuji.ac.ilsigmaaldrich.com However, more detailed analysis using inverse size exclusion chromatography has indicated a bimodal distribution of pore sizes. This includes a significant population of smaller pores with a radius of 4-5 nm, which are likely associated with the grafted tentacles. nih.gov This dual pore structure allows for the efficient capture of a wide range of biomolecule sizes. While the larger pores facilitate the transport of molecules into the bead, the smaller pores within the tentacle structure provide a high-capacity binding environment.
Pore Size Distribution Characterization
The pore structure of FRACTOGEL® EMD TMAE is a critical determinant of its separation capabilities. The resin is engineered with a nominal pore size of approximately 800 Å (or 80 nm). huji.ac.ilsigmaaldrich.com This macroporous structure is designed to be readily accessible to large biomolecules.
Further investigation into the pore architecture using inverse size exclusion chromatography on a related variant, FRACTOGEL® EMD TMAE HiCap (M), has identified a bimodal distribution of pore sizes. nih.gov This detailed analysis indicates the presence of a significant number of small pores with a radius of 4–5 nm, which are believed to be associated with the grafted tentacle structures. nih.gov The core structure of the resin particles remains consistent even after process-related use. nih.gov
Role of Pore Size in Macromolecule Accessibility
The large pores of the FRACTOGEL® matrix work in concert with its unique "tentacle" technology to ensure superior accessibility for macromolecules. sigmaaldrich.comsigmaaldrich.com The functional trimethylammoniumethyl (TMAE) groups are not attached directly to the matrix backbone but are instead carried by long, linear polymer chains, referred to as tentacles. merckmillipore.comsigmaaldrich.com These tentacles are covalently grafted to the polymethacrylate backbone and extend into the pore volume, creating a high surface area where ligands are readily available for binding. sigmaaldrich.commerckmillipore.com
This configuration minimizes the steric hindrance that can often impede the binding of large molecules, such as proteins, plasmids, and viruses, to conventional chromatography resins. sigmaaldrich.com The enhanced accessibility allows for high binding capacities, even at high flow rates. merckmillipore.com Research has demonstrated the importance of this accessibility; for instance, while the binding capacity for a smaller protein like bovine serum albumin (BSA) remains high, the capacity for a much larger protein like thyroglobulin is more significantly impacted by any fouling on the resin surface, underscoring the critical role of unobstructed pore access for very large macromolecules. nih.gov
Particle Morphology and Size Distribution
FRACTOGEL® EMD TMAE resin consists of uniform, spherical particles. merckmillipore.commerckmillipore.com This spherical morphology and controlled particle size distribution are crucial for packing stable and efficient chromatography columns that can operate at high flow rates with acceptable backpressure. Microscopic evaluation confirms the presence of uniform spherical particles without significant agglomerates or fine particles. merckmillipore.comsigmaaldrich.com Transmission electron microscopy has shown that the resin's backbone matrix possesses a microgranular structure. nih.gov The resin is available in two distinct particle size grades to suit different purification needs: M-type for capture and intermediate purification, and S-type for high-resolution polishing steps. sigmaaldrich.com
M-type Particle Characterization
The M-type resin is designed for process-scale applications where high throughput is a priority. It has a nominal particle size range of 40–90 µm. merckmillipore.comsigmaaldrich.com This larger bead size provides a good balance between binding capacity and pressure-flow characteristics, making it suitable for capturing target molecules from large volumes of feedstock. sigmaaldrich.com
Table 1: Particle Size Distribution Specifications for FRACTOGEL(R) EMD TMAE (M)
| Parameter | Specification Range (µm) |
|---|---|
| d10 | 37 - 45 merckmillipore.com |
| d50 (Median) | 48 - 60 merckmillipore.com |
| d90 | 63 - 77 merckmillipore.com |
S-type Particle Characterization
The S-type resin features a smaller particle size, with a nominal range of 20–40 µm, which is engineered for high-resolution separations. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The smaller beads provide a larger surface area-to-volume ratio, resulting in more efficient mass transfer and enabling the separation of closely related substances in final polishing steps. sigmaaldrich.com
Table 2: Particle Size Distribution Specifications for this compound (S)
| Parameter | Specification Range (µm) |
|---|---|
| d10 | 20 - 28 merckmillipore.comsigmaaldrich.com |
| d50 (Median) | 24 - 34 merckmillipore.comsigmaaldrich.com |
| d90 | 28 - 38 merckmillipore.comsigmaaldrich.com |
Surface Properties and Hydrophilicity of the Resin Matrix
The surface of the FRACTOGEL® EMD TMAE resin is inherently hydrophilic, a property attributed to the ether linkages within the cross-linked polymethacrylate matrix. sigmaaldrich.com This hydrophilicity is a key feature, as it minimizes non-specific binding of proteins and other biomolecules, leading to higher purity and yield of the target molecule.
The defining surface characteristic is the "tentacle" technology. huji.ac.ilsigmaaldrich.com The resin's strong anion exchange functionality is imparted by the Trimethylammoniumethyl (TMAE) ligand, a quaternary ammonium (B1175870) group that remains positively charged over a wide pH range (pH 2-12). huji.ac.ilsigmaaldrich.com These TMAE groups are covalently attached to the ends of the flexible linear polymer chains that form the tentacles. merckmillipore.com This architecture projects the functional groups away from the bead surface, making them highly accessible for electrostatic interaction with negatively charged biomolecules. huji.ac.il
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Benzyl alcohol |
| Bovine Serum Albumin (BSA) |
| Conalbumin (B1171528) |
| Ethanol |
| Human Serum Albumin |
| Methacrylate |
| Polymethacrylate |
| Sodium Chloride (NaCl) |
| Thyroglobulin |
Physicochemical Principles of Interaction in Fractogel R Emd Tmae Chromatography
Electrostatic Adsorption Mechanisms
The primary mode of interaction in FRACTOGEL® EMD TMAE chromatography is electrostatic adsorption. This process involves the attraction and binding of negatively charged biomolecules to the positively charged TMAE functional groups on the resin surface.
The binding of biomolecules to the TMAE ligands is a dynamic and reversible process. The interaction is primarily driven by the electrostatic forces between the anionic groups (e.g., carboxyl groups) on the protein surface and the quaternary ammonium (B1175870) groups of the TMAE ligands. huji.ac.ilhuji.ac.il This forms a stable, yet reversible, bond that allows for the capture of target molecules from a complex mixture. The "tentacle" structure of the resin enhances these binding dynamics by providing a high surface area for interaction and reducing steric hindrance, which is particularly advantageous for large molecules like proteins and viruses. merckmillipore.comsigmaaldrich.com The strength of this binding is significant enough to facilitate efficient capture, but it can be readily reversed by altering the buffer conditions to allow for the elution and recovery of the purified biomolecule. sigmaaldrich.com
The isoelectric point (pI) of a protein is the pH at which it carries no net electrical charge. This is a critical parameter in ion-exchange chromatography. For a protein to bind to the positively charged FRACTOGEL® EMD TMAE resin, the pH of the buffer must be above the protein's pI. huji.ac.ilhuji.ac.ilhuji.ac.il Under these conditions, the protein will have a net negative charge, facilitating its electrostatic attraction to the TMAE ligands. As a general rule, for efficient retention, the buffer pH should be approximately one unit above the protein's pI. huji.ac.ilhuji.ac.ilhuji.ac.il The greater the difference between the buffer pH and the protein's pI, the more negative the net charge on the protein, and consequently, the stronger the binding affinity to the anion-exchange resin.
| Protein | Isoelectric Point (pI) | Optimal Binding pH Range on FRACTOGEL® EMD TMAE |
| Bovine Serum Albumin (BSA) | ~4.7 | > 5.7 |
| α-Lactalbumin | ~4.2 - 4.5 | > 5.2 - 5.5 |
| β-Lactoglobulin | ~5.2 | > 6.2 |
| Amyloglucosidase | ~3.6 | > 4.6 |
This table provides illustrative optimal binding pH ranges based on the principle of maintaining a buffer pH approximately one unit above the protein's pI.
Effect of Buffer System Parameters on Chromatographic Performance
As previously discussed, pH plays a crucial role in determining the surface charge of a protein. For adsorption on FRACTOGEL® EMD TMAE, the pH must be maintained above the pI of the target molecule to ensure a net negative charge. huji.ac.ilhuji.ac.ilhuji.ac.il Conversely, elution can be achieved by lowering the pH of the buffer. As the pH approaches the protein's pI, its net negative charge decreases, weakening the electrostatic interaction with the TMAE ligands and leading to its release from the resin. huji.ac.il In some cases, a gradual decrease in pH can be more effective for elution than a sudden pH shock, as it may allow for the dissociation of the antigen-antibody like complexes within a narrow pH range, leading to higher recovery. nih.gov
The binding of biomolecules to the ion-exchange resin is a competitive process involving the target molecule and counter-ions present in the buffer. huji.ac.il These counter-ions, typically from a salt like sodium chloride (NaCl), also interact with the charged TMAE ligands. At low counter-ion concentrations, the biomolecule can effectively compete for the binding sites on the resin. However, as the concentration of counter-ions increases, they begin to outcompete the bound biomolecules for the TMAE ligands. nih.gov This competition weakens the electrostatic interaction between the protein and the resin, ultimately leading to the elution of the protein. The specific concentration of counter-ions required for elution depends on the strength of the protein's binding, which is influenced by its charge density.
The modulation of ionic strength, primarily through the use of salt gradients, is a fundamental technique for controlling the separation of biomolecules on FRACTOGEL® EMD TMAE. nih.gov A typical separation protocol involves loading the sample onto the column at a low ionic strength to promote strong binding of the target molecules. Subsequently, a gradual or stepwise increase in the ionic strength of the buffer is applied. sigmaaldrich.com This increasing salt concentration effectively shields the electrostatic interactions, causing molecules to elute from the column in order of their increasing binding strength. huji.ac.ilnih.gov Molecules with a lower charge density will elute at a lower ionic strength, while those with a higher charge density will require a higher salt concentration for their release. This allows for the fine-tuning of separation and the effective purification of the target biomolecule from a complex mixture.
| Parameter | Effect on Binding to FRACTOGEL® EMD TMAE |
| Increasing pH | Generally increases the net negative charge of a protein (if above pI), leading to stronger binding. huji.ac.il |
| Decreasing pH | Decreases the net negative charge of a protein, weakening binding and promoting elution. huji.ac.il |
| Increasing Counter-Ion Concentration | Weakens binding by competing for charged sites, leading to elution. nih.gov |
| Decreasing Counter-Ion Concentration | Strengthens binding by reducing competition for charged sites. |
Mass Transfer Phenomena within the Resin Bed
The efficiency of chromatographic separation is critically dependent on the rate at which molecules move from the mobile phase to the binding sites on the stationary phase. This process, known as mass transfer, involves several distinct steps within the resin bed. In the context of FRACTOGEL(R) EMD TMAE, its unique tentacular structure and rigid polymeric matrix significantly influence these phenomena.
Once a molecule reaches the exterior of a resin bead, it must travel through the particle's interior to an available binding site. This intra-particle transport is a major factor governing the speed and efficiency of the separation. For porous media like this compound, this process occurs through a combination of diffusion mechanisms.
Pore Diffusion: The FRACTOGEL(R) matrix is characterized by a bimodal distribution of pore sizes, consisting of larger macropores in the methacrylate (B99206) backbone and much smaller pores associated with the grafted tentacles. virginia.edunih.gov Pore diffusion is the movement of solute molecules through the liquid-filled pores of the resin bead, driven by the concentration gradient between the bulk liquid outside the particle and the liquid within the pores. Molecules travel through the larger, interconnected channels of the rigid methacrylate framework to access the interior volume of the bead.
Surface and Solid Diffusion: The term "surface diffusion" typically refers to the movement of adsorbed molecules along the surface of the pores. In the specific case of this compound's tentacle structure, the transport mechanism within the grafted layer is more accurately described as solid diffusion . virginia.edunih.gov After diffusing into the macropores, proteins move through the dense region of the grafted polymer chains (the tentacles) to reach the TMAE functional groups. This movement is not through open liquid channels but rather through the polymer phase itself. Confocal laser scanning microscopy studies on this compound HiCap have shown that this solid diffusion model accurately represents the transport of proteins like bovine serum albumin (BSA) and thyroglobulin within the particles. nih.gov The flexibility of the tentacles allows them to extend into the mobile phase, facilitating the capture of target molecules and their subsequent transport to the binding sites. virginia.edusigmaaldrich.com
The combination of these mechanisms allows for efficient access to the high density of binding sites located on the flexible tentacles, which is particularly advantageous for large molecules that might otherwise be sterically hindered in traditional porous resins. sigmaaldrich.com
External mass transfer refers to the movement of solute molecules from the bulk mobile phase across the hydrodynamic boundary layer surrounding each resin bead. A significant resistance in this step, known as an external mass transfer limitation, can lead to poor peak resolution and reduced dynamic binding capacity, especially at high flow rates.
The design of this compound media aims to minimize these limitations. Key contributing factors include:
High Pressure Stability: The rigid, cross-linked methacrylate matrix provides excellent pressure stability, allowing for very high linear flow rates (e.g., up to 400 cm/h for the M-type particle size). sigmaaldrich.comresearchgate.net High flow rates reduce the thickness of the external boundary layer, thereby decreasing the distance molecules must diffuse to reach the particle surface and reducing external mass transfer resistance.
Optimized Particle Size: The resin is available in different particle sizes, such as the S-type (20–40 µm) and M-type (40–90 µm). sigmaaldrich.com Smaller particles provide a larger external surface area-to-volume ratio, which can improve mass transfer kinetics.
Tentacle Technology: The tentacle structure extends the functional groups away from the rigid backbone and into the mobile phase. virginia.edusigmaaldrich.com This increased accessibility can enhance the rate of protein binding at the particle surface, effectively reducing the impact of external mass transfer limitations and allowing for high dynamic binding capacity even at elevated flow rates. virginia.edu
Adsorption Isotherms and Equilibrium Binding Characteristics
Adsorption isotherms describe the equilibrium relationship between the concentration of a solute in the mobile phase and the amount of solute adsorbed onto the stationary phase at a constant temperature. These models are fundamental to understanding the binding capacity of a resin and for optimizing chromatographic processes. The most common models used in chromatography are the Langmuir and Freundlich isotherms.
The Langmuir isotherm assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. wikipedia.org Once a site is occupied, no further adsorption can occur there. The model is expressed as:
q = ( qmaxKLC ) / ( 1 + KLC )
where:
q is the amount of adsorbed protein per unit of adsorbent.
C is the equilibrium concentration of the protein in the solution.
qmax is the maximum adsorption capacity (monolayer capacity).
KL is the Langmuir equilibrium constant, related to the affinity of the binding sites. rsc.org
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. youtube.com It is expressed as:
q = KFC1/n
where:
KF is the Freundlich constant, indicative of the adsorption capacity.
1/n is the heterogeneity factor, indicating the intensity of adsorption. rsc.orgyoutube.com
For this compound, the binding characteristics are defined by its high density of accessible TMAE functional groups. Research on this compound HiCap has determined the equilibrium binding capacity for model proteins. While the direct application of isotherm models can be complex for proteins due to their size and potential for multi-site attachment, the equilibrium data provides a clear measure of the resin's performance. nih.gov
The dynamic binding capacity (DBC), which is measured under flow conditions and is influenced by both mass transfer and equilibrium, is also a critical performance indicator. Studies show that the DBC of this compound remains high even at increased flow rates, underscoring the efficient mass transfer characteristics of the tentacle design.
Advanced Chromatographic Applications of Fractogel R Emd Tmae in Research
Protein and Peptide Purification Strategies
FRACTOGEL(R) EMD TMAE is a versatile tool for a range of protein and peptide purification challenges, from separating proteins with different charge properties to handling large, complex molecules. sigmaaldrich.commerckmillipore.com
This resin is particularly effective for the purification of acidic and neutral proteins and peptides. sigmaaldrich.commerckmillipore.com The strong anion-exchange nature of the TMAE functional group, with a pK value greater than 13, ensures that it remains positively charged over a wide pH range (pH 2 to 12). huji.ac.ilmerckmillipore.com This allows for the efficient capture of negatively charged (acidic) proteins. Neutral proteins, which may have localized negative patches, can also be separated based on the strength of their interaction with the resin under specific buffer conditions. The separation is influenced by the buffer system, pH, and the concentration of counter-ions. huji.ac.ilmerckmillipore.com
A functional test for the resin involves the separation of conalbumin (B1171528) and human serum albumin, demonstrating its capability to resolve different proteins. sigmaaldrich.comsigmaaldrich.com
Table 1: General Properties of this compound Variants
| Property | This compound (M) | This compound Hicap (M) |
|---|---|---|
| Functional Group | Trimethylammoniumethyl (TMAE) | Trimethylammoniumethyl (TMAE) |
| Particle Size | 40–90 µm | 40–90 µm |
| Protein Binding Capacity (BSA/mL of gel) | ~100 mg merckmillipore.comsigmaaldrich.com | 145–185 mg/mL merckmillipore.com |
| pH Stability Range | 2–12 merckmillipore.com | 2–12 huji.ac.il |
| Pressure Limit | 8 bar merckmillipore.com | 8 bar huji.ac.il |
This table presents typical values and may vary depending on the specific product and experimental conditions.
The "tentacle" structure of this compound is a significant advantage for the purification of large proteins. huji.ac.ilmerckmillipore.com The linear polymer chains extend the functional groups away from the bead surface, minimizing steric hindrance and allowing large biomolecules to access the binding sites more freely. merckmillipore.commerckmillipore.com The Hicap (High-Capacity) version of the resin is specifically designed to offer a very high binding capacity, particularly for large proteins. huji.ac.il For instance, the binding capacity for thyroglobulin, a very large protein, was found to be significantly higher on virgin resin compared to fouled resin, highlighting the importance of the accessible pore structure. nih.gov
Research has demonstrated the resin's utility in purifying large and complex biomolecules, such as coagulation factor VIII and virus-like particles (VLPs). nih.govmdpi.com The high capacity and good flow characteristics contribute to efficient and high-throughput purification processes. bio-rad.comvwr.com
Table 2: Dynamic Binding Capacity (DBC) for Model Proteins
| Resin | Model Protein | Dynamic Binding Capacity (mg/mL) | Reference |
|---|---|---|---|
| This compound Hicap (M) | Bovine Serum Albumin (BSA) | 165 ± 4 | nih.gov |
| This compound Hicap (M) | Thyroglobulin (virgin resin) | 90 ± 4 | nih.gov |
| This compound (M) | Plasmid DNA | 0.62 | nih.govresearchgate.net |
Dynamic binding capacity is often measured at 10% breakthrough and can be influenced by flow rate, buffer conditions, and the specific protein.
In the downstream processing of monoclonal antibodies, this compound is frequently employed in a "flow-through" polishing step. researchgate.netwpi.edu In this mode, the conditions are set so that the target mAb does not bind to the resin, but impurities such as host cell proteins (HCPs), DNA, and aggregates do. wpi.edu This is a critical step for ensuring the purity and safety of the final therapeutic product. nih.gov
Host cell proteins are a major class of process-related impurities that must be removed during mAb purification. nih.gov this compound, as a strong anion exchanger, effectively binds acidic HCPs that are negatively charged at the operating pH. nih.gov The efficiency of HCP removal can be very high, often exceeding 99% clearance. mdpi.com The resin's performance in HCP clearance is a key reason for its use in polishing steps. researchgate.netresearchgate.net
Residual host cell DNA is another critical impurity that needs to be cleared. mdpi.com DNA is a highly negatively charged molecule due to its phosphate (B84403) backbone and therefore binds very strongly to the positively charged TMAE ligands on the resin. wpi.edu This strong interaction makes this compound an excellent choice for DNA removal, with studies showing its ability to reduce DNA to very low levels. merckmillipore.comwpi.edu The resin has also been successfully used for the direct purification of plasmid DNA. nih.govresearchgate.net
Separating mAb aggregates from the monomeric product is a significant challenge in bioprocessing, as aggregates can potentially be immunogenic. researchgate.net While cation exchange chromatography is more commonly used for aggregate removal, anion exchange chromatography in flow-through mode can also contribute to their clearance. nih.govresearchgate.net Under weak partitioning conditions, where there is a subtle balance of electrostatic interactions, it is possible to find a window where the monomer flows through while a portion of the aggregates and other impurities bind to the resin. researchgate.netresearchgate.net Studies have shown that this compound can effectively bind mAb multimers and that fouling of the resin can sometimes be attributed to irreversibly bound mAb aggregates. nih.govresearchgate.net
Table 3: Impurity Clearance in mAb Polishing using Anion Exchange Chromatography
| Impurity | Clearance Mechanism | Typical Performance | Reference |
|---|---|---|---|
| Host Cell Proteins (HCPs) | Adsorption of acidic HCPs | >99% clearance | mdpi.com |
| Host Cell DNA | Strong electrostatic binding | High clearance efficiency | mdpi.comwpi.edu |
| Aggregates | Preferential binding in flow-through or weak partitioning mode | Effective removal of certain aggregate species | nih.govresearchgate.net |
| Viruses | Adsorption | Efficient viral clearance | wpi.edu |
Performance can vary significantly based on the specific mAb, the expression system, and the operating conditions of the chromatography step.
Coagulation Factor Purification (e.g., FVIII, FIX)
The purification of coagulation factors, such as Factor VIII (FVIII) and Factor IX (FIX), is critical for the treatment of hemophilia A and B, respectively. This compound has demonstrated significant utility in this area, enabling efficient separation of these factors from plasma or recombinant production systems.
Research has shown that this compound is an effective support for the large-scale purification of FVIII/von Willebrand factor (VWF) concentrates. nih.govkedrion.com In one study, it was identified as the superior matrix among several tested, maintaining high performance even under increased loading and flow rates typical of industrial processes. nih.gov This resulted in a chromatographic recovery of FVIII co-purified with VWF of at least 86%, with a specific activity of no less than 140 IU/mg. nih.gov The resulting FVIII/VWF complex was highly pure, with most contaminant proteins below the detection limit. nih.gov
In the context of separating FVIII from other plasma proteins, particularly the prothrombin complex concentrate (PCC) which contains FIX, a pseudoaffinity approach using a calcium gradient on this compound has been explored. nih.gov In one such method, after washing unbound proteins, FIX and prothrombin were eluted with a calcium gradient, while FVIII was subsequently recovered with a high salt concentration, yielding a 51% recovery and a 142-fold purification factor for FVIII. nih.govresearchgate.net This demonstrates the resin's capability to differentiate between these closely related coagulation factors.
For FIX purification from cell culture supernatants, this compound has been evaluated alongside other strong anion exchangers. researchgate.netnih.gov While other materials were ultimately selected for further optimization in one study, the initial screening highlights its consideration for capturing recombinant FIX. researchgate.netnih.gov A method for purifying recombinant FIX enriched in post-translationally modified molecules also specifies the use of tentacle-type anion exchange resins like this compound. google.com
Table 1: Performance of this compound in Coagulation Factor Purification
| Target Molecule | Source | Key Findings | Reference |
|---|---|---|---|
| Factor VIII/VWF | Plasma | Chromatographic recovery of ≥86%; Specific activity ≥140 IU/mg. nih.gov | nih.gov |
| Factor VIII | Plasma | 51% yield with a 142-fold purification factor. nih.govresearchgate.net | nih.govresearchgate.net |
| Factor IX | Recombinant | Investigated as a capture step for rFIX. researchgate.netnih.gov | researchgate.netnih.gov |
Enzyme Separation and Purification (e.g., Glucokinase, Tyrocidin Synthetase)
While specific detailed studies on the purification of glucokinase and tyrocidin synthetase using this compound are not prevalent in the reviewed literature, the general principles of enzyme purification on this resin are well-established. The resin's characteristics make it suitable for separating acidic and neutral proteins, a category that includes many enzymes. sigmaaldrich.comhuji.ac.il For instance, the purification of glucokinase from yeast has been demonstrated using a related product, FRACTOGEL(R) EMD Chelate, which operates on a different principle (immobilized metal affinity chromatography) but highlights the utility of the FRACTOGEL(R) backbone. sigmaaldrich.comsigmaaldrich.com The strong anion exchange properties of the TMAE ligand are effective for binding proteins with a net negative charge at a given pH, a common strategy in enzyme purification to separate the target from other host cell proteins. huji.ac.il
Nucleic Acid Separation Methodologies
This compound is widely employed in the purification of nucleic acids, leveraging the strong negative charge of the phosphate backbone. This makes it particularly effective for separating plasmid DNA and viral vectors from cellular contaminants.
Plasmid DNA Purification Approaches
The purification of plasmid DNA (pDNA) for gene therapy and vaccine applications requires high purity and the effective removal of contaminants like endotoxins. This compound has proven to be an efficient medium for this purpose. Studies have shown that it can be used to purify pDNA in a single step, achieving significant endotoxin (B1171834) removal. nih.govresearchgate.netx-mol.com The dynamic binding capacity of the resin for plasmid DNA has been determined to be approximately 0.62 mg/mL to 0.8 mg/mL. nih.govresearchgate.netx-mol.comsci-hub.ru Pre-incubation of the bacterial lysate with detergents like Triton X-114 or Triton X-100 prior to chromatography on this compound can dramatically reduce the endotoxin content in the final purified plasmid. nih.govresearchgate.netx-mol.com
Table 2: this compound in Plasmid DNA Purification
| Parameter | Finding | Reference |
|---|---|---|
| Dynamic Binding Capacity | 0.62 - 0.8 mg/mL | nih.govresearchgate.netx-mol.comsci-hub.ru |
| Endotoxin Removal | Significant reduction, especially with pre-incubation steps. | nih.govresearchgate.netx-mol.com |
Viral Vector (VLP, Lentivirus, Adenovirus) Purification
The purification of viral vectors is a critical step in the manufacturing of vaccines and gene therapies. This compound is well-suited for this application due to its ability to bind large biomolecules like viruses. sigmaaldrich.comsigmaaldrich.com
For virus-like particles (VLPs), such as those derived from Hepatitis C or Hepatitis B virus, this compound has been used in both bind-and-elute and flow-through modes. mdpi.comnih.gov In a flow-through strategy for Hepatitis C VLPs, the resin enabled the removal of over 80% of baculovirus and 92% of DNA in a single step, with a VLP recovery of 60-66%. mdpi.com The resin has been identified as having a suitable binding capacity for large-scale production of VLPs. google.comepo.org
In the case of adenovirus purification, this compound offers several advantages over other resins, including higher dynamic binding capacity and better resolution from contaminants. researchgate.netresearchgate.net It has been shown to achieve a recovery of up to 75% with high purity. researchgate.netresearchgate.net The resin is a key component in purification schemes for various adenovirus serotypes. researchgate.netresearchgate.netgoogle.com Purification strategies often involve a two-step ion-exchange process, potentially using this compound for the anion exchange step. researchgate.net
While specific data on lentivirus purification with this compound was not found in the search results, the successful application for other large viral vectors suggests its potential utility.
Table 3: Application of this compound in Viral Vector Purification
| Viral Vector | Purification Strategy | Key Outcomes | Reference |
|---|---|---|---|
| Hepatitis C VLP | Flow-Through | >80% baculovirus removal, >92% DNA removal, 60-66% VLP recovery. mdpi.com | mdpi.com |
| Adenovirus | Bind-and-Elute | Up to 75% recovery with high purity and resolution. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| General Viral Vectors | Anion Exchange | Effective for capture and purification. sigmaaldrich.comsigmaaldrich.commerckmillipore.com | sigmaaldrich.comsigmaaldrich.commerckmillipore.com |
Bioreactor Culture Filtrate Processing
This compound is frequently used to process filtrates from bioreactor cultures, which contain the target biomolecule along with a complex mixture of host cell proteins, DNA, and other process-related impurities. researchgate.netnih.govmdpi.com Its high binding capacity and robustness make it suitable for the initial capture step in a downstream processing train. For example, in the production of recombinant Factor IX, crude supernatant from CHO cells was directly loaded onto various anion-exchange media, including this compound, to assess binding capacity under process-like conditions. researchgate.netnih.gov Similarly, in VLP production, the clarified bulk from a bioreactor harvest is often subjected to anion exchange chromatography on this resin. mdpi.com The chemical resistance of the resin allows for rigorous cleaning and sanitization procedures, which is essential when purifying recombinant proteins from microbial production systems. sigmaaldrich.com
Integration in Multi-Modal Chromatography Systems
While this compound is a strong anion exchanger, it is often integrated into multi-modal purification strategies that employ several different chromatographic techniques to achieve the desired level of purity. sigmaaldrich.com For instance, a common approach for viral vector purification involves an initial anion exchange step, potentially using this compound, followed by other steps such as cation exchange, hydrophobic interaction, or size exclusion chromatography. researchgate.net In the purification of Factor IX, anion exchange on this compound can be part of a multi-step process that also includes immobilized metal affinity chromatography. google.comgoogle.com The combination of different separation principles allows for the effective removal of a wide range of impurities.
Performance Evaluation and Process Optimization for Fractogel R Emd Tmae
Dynamic Binding Capacity (DBC) Determination
Dynamic binding capacity is a critical parameter in chromatography, representing the amount of target molecule that can be bound to a specific volume of resin under defined flow conditions before significant breakthrough of the unbound molecule occurs. It is typically measured at 10% breakthrough (DBC10%).
The flow rate, or residence time, at which the sample is loaded onto the chromatography column has a significant impact on the dynamic binding capacity. Generally, as the flow rate increases, the residence time of the target molecule within the column decreases, which can lead to a reduction in DBC. This is because there is less time for the diffusion of the protein into the pores of the resin and for the binding interaction to occur. nih.gov
However, the tentacular structure of FRACTOGEL(R) EMD TMAE is designed to provide good accessibility to its binding sites, which can mitigate the loss of capacity at higher flow rates compared to other resins. merckmillipore.comhuji.ac.il Studies have shown that for this compound, the protein binding capacity is not significantly affected by linear flow rates up to 380 cm/h. huji.ac.il For instance, research on the binding of Bovine Serum Albumin (BSA) to this compound (S) demonstrated that significant binding capacity is maintained even at linear flow rates up to 600 cm/h. huji.ac.il
A study on FRACTOGEL® EMD TMAE HiCap (M) resin showed a clear correlation between the load flow rate and the DBC for BSA. nih.govresearchgate.net As the flow rate increased, the DBC decreased. This effect was also shown to be more pronounced on resin that had been fouled through repeated use, where pore blockage reduces the available surface area for diffusion and increases mass transfer resistance. nih.govresearchgate.net For clean resin at a flow rate of approximately 150 cm/h (0.49 mL/min), the DBC was significantly higher than for fouled resin, which saw a 71% drop in DBC at the same flow rate over the course of the study. nih.gov
Table 1: Impact of Flow Rate on Dynamic Binding Capacity (DBC) of BSA on FRACTOGEL® EMD TMAE HiCap (M) Resin This table presents illustrative data based on findings reported in scientific literature.
| Flow Rate (cm/h) | Residence Time (min) | DBC for Clean Resin (mg/mL) | DBC for Fouled Resin (mg/mL) |
| 50 | 6.0 | ~95 | ~40 |
| 100 | 3.0 | ~85 | ~32 |
| 150 | 2.0 | ~78 | ~23 |
| 200 | 1.5 | ~70 | ~18 |
| 300 | 1.0 | ~60 | ~12 |
Breakthrough curve analysis is the experimental method used to determine the DBC. A feed stream containing the target molecule is continuously loaded onto the column, and the concentration of the molecule in the column effluent is monitored over time. The resulting plot of effluent concentration versus the volume of feed applied is the breakthrough curve.
The shape and position of the breakthrough curve provide valuable information. A sharp breakthrough curve indicates efficient mass transfer and binding kinetics. The point at which the effluent concentration reaches 10% of the feed concentration (C/C0 = 0.1) defines the dynamic binding capacity at 10% breakthrough (DBC10%).
For this compound, studies capturing HIV-1 gag virus-like particles (VLPs) showed that breakthrough of the VLPs began after approximately 12-14 column volumes (CV) of loading. researchgate.net In these experiments, it was noted that while the VLPs reached full breakthrough, a co-impurity like double-stranded DNA (dsDNA) only showed 3% breakthrough, indicating that the maximum binding capacity for dsDNA had not been reached under those conditions. researchgate.net This highlights the resin's capacity and selectivity. In studies with fouled resin, the onset of breakthrough can be much more rapid, sometimes occurring in less than one column volume, which is characteristic of a column operating in flow-through mode with minimal binding. nih.gov
Elution Strategy Optimization
Once the target molecule is bound to the resin, the next step is to elute it in a concentrated and purified form. Elution is typically achieved by increasing the ionic strength or changing the pH of the buffer to disrupt the electrostatic interactions between the target molecule and the resin. The two primary elution strategies are gradient elution and step elution.
In gradient elution, the concentration of the eluting salt in the buffer is increased continuously and linearly over time. nih.gov This method is particularly useful during process development for separating molecules with different binding affinities. google.com By creating a salt gradient, components will elute at different salt concentrations, providing high-resolution separation.
Developing a gradient elution profile for this compound involves experimenting with the slope of the gradient. A shallow gradient provides better resolution between closely related molecules, while a steeper gradient can reduce process time and buffer consumption. huji.ac.il For example, in the purification of Hepatitis C virus-like particles (VLPs), a linear gradient from 0% to 25% of elution buffer (containing 2 M NaCl) followed by a second gradient from 25% to 50% was used to profile the elution of the VLPs and impurities. mdpi.comresearchgate.net Similarly, for the separation of full and empty adeno-associated virus (AAV) capsids, a linear conductivity gradient was the first step in developing a more refined hybrid elution strategy on FRACTOGEL® TMAE (S) resin. sigmaaldrich.com
Step elution involves increasing the salt concentration in discrete steps. nih.gov This method is often preferred for manufacturing processes because it is simpler to implement, requires less complex equipment, and can result in a more concentrated product pool in a smaller volume. nih.gov
The conditions for step elution are typically refined based on data from initial gradient elution experiments. nih.gov The salt concentration for each step is chosen to selectively elute the target molecule while leaving impurities bound to the column, or to first wash away weakly bound impurities before eluting the product. In the purification of Hepatitis C VLPs, after an initial gradient elution, a step elution was tested at 400, 550, and 700 mM NaCl to determine the optimal conditions for VLP recovery versus impurity removal. researchgate.net Similarly, in the purification of coagulation factor VIII (FVIII), a stepwise NaCl gradient was employed with FRACTOGEL EMD TMAE, where different protein fractions were recovered at 200 mM and 500 mM NaCl. embrapa.br
Table 2: Illustrative Comparison of Gradient vs. Step Elution Strategies
| Parameter | Gradient Elution | Step Elution |
| Resolution | High, good for separating closely related molecules | Lower, may co-elute impurities with similar binding strength |
| Process Control | Provides better process control and reproducibility | Simpler to implement and validate |
| Product Pool | Generally more dilute and larger in volume | Higher product concentration in a smaller volume |
| Development | Used to determine optimal elution conditions | Conditions are derived from gradient elution data |
| Application | Common in process development and for complex separations | Preferred for routine manufacturing |
Resolution and Selectivity Studies
Resolution is a measure of the ability of a chromatography column to separate two components, while selectivity refers to the differential binding and elution of various components in a mixture. This compound, with its tentacular structure, is designed to offer high selectivity and resolution. sigmaaldrich.comsigmaaldrich.com
The selectivity of the resin is influenced by factors such as ligand density, pH, and the type of counter-ions in the buffer. huji.ac.ilnih.gov A study that analyzed 13 prototype resins with the same base matrix as FRACTOGEL® EMD TMAE (M) but with varying ligand densities found that ligand density significantly affects protein adsorption and separation performance. nih.gov
In practical applications, the selectivity of this compound has been demonstrated in various challenging separations. For instance, FRACTOGEL® TMAE (S), which has a smaller particle size (20–40 µm) compared to the (M) grade (40–90 µm), was selected for the separation of full and empty AAV capsids due to its superior resolution in linear gradient elution experiments. merckmillipore.comsigmaaldrich.com By employing a unique hybrid gradient elution strategy with this resin, researchers were able to achieve a nearly three-fold increase in the content of full AAV capsids, demonstrating the high selectivity of the resin for these closely related variants. sigmaaldrich.com
Comparative studies have evaluated FRACTOGEL EMD TMAE 650s against other strong anion-exchangers. nih.govresearchgate.net While these studies show that dynamic capacities are highly dependent on the specific protein, they provide a basis for selecting resins for process development. nih.gov It is emphasized that the optimal resin can only be determined by testing for the specific application, as data on general protein binding does not perfectly predict selectivity between a target protein and its specific impurities. nih.gov
Fouling Mechanisms and Resin Regeneration/sanitization Studies
Characterization of Fouling Phenomena
Fouling of FRACTOGEL® EMD TMAE is a complex issue arising from the interaction of various components in the process feed stream with the resin. nih.gov Understanding the nature of the foulants and their effect on the resin's physical structure is crucial for developing effective mitigation and cleaning strategies.
Identification of Foulant Composition
In the context of monoclonal antibody purification, the primary foulants identified on FRACTOGEL® EMD TMAE resins are mAb aggregates and other process-related impurities. nih.gov Studies have shown that irreversibly bound mAb aggregates can form a significant component of the foulant layer. nih.gov These aggregates are particularly problematic as they can be difficult to remove using standard regeneration procedures.
Morphological Changes of Fouled Resin Surfaces
The accumulation of foulants leads to distinct morphological changes on the surface of the FRACTOGEL® EMD TMAE resin beads. A key observation from studies on used resin is the formation of a dense "skin layer" at the exterior surface of the particles. nih.gov This layer, typically 0.2–0.5 μm thick, is composed of the aforementioned foulants. nih.gov
Scanning electron microscopy (SEM) has been instrumental in visualizing these changes. nih.govresearchgate.net Images reveal that extensively fouled resin particles can have surfaces covered by a film of impurities. nih.govresearchgate.net Interestingly, even on heavily fouled resin, some circular patches with a surface morphology comparable to clean resin can be observed, suggesting that the fouling may not be uniformly distributed across the entire surface of every bead. nih.gov Despite the surface fouling, investigations using inverse size exclusion chromatography have indicated that the core porous structure of the FRACTOGEL® EMD TMAE particles remains largely unchanged. nih.gov
Impact of Fouling on Chromatographic Performance
The consequences of fouling on FRACTOGEL® EMD TMAE extend directly to its primary function: the separation and purification of biomolecules. The build-up of foulants impedes the binding and transport of the target protein, leading to a decline in chromatographic efficiency.
Effects on Protein Uptake Kinetics
A significant impact of fouling is the reduction in the rate of protein adsorption. nih.govnih.gov The "skin layer" of foulants acts as a barrier, hindering the diffusion of proteins to the binding sites within the resin's tentacle structure. nih.gov This effect is more pronounced for larger proteins. For instance, while the adsorption kinetics of Bovine Serum Albumin (BSA) are slower on fouled resin compared to virgin resin, the difference is much more dramatic for the larger protein thyroglobulin. nih.gov This suggests that the foulant layer creates a size-selective barrier, impeding the transport of larger molecules to a greater extent. nih.gov
Confocal laser scanning microscopy (CLSM) studies have shown that the protein transport mechanism within both virgin and fouled resin is consistent with solid diffusion. nih.gov However, the hindrance to this transport caused by the foulant layer is a critical factor in the reduced uptake kinetics. nih.gov
Changes in Binding Capacity Post-Fouling
Fouling can lead to a significant decrease in the dynamic binding capacity (DBC) of the resin. researchgate.netnih.govresearchgate.net The DBC is a measure of the amount of protein that can be bound to the resin under specific flow conditions and is a critical parameter for process productivity. nih.gov The deposition of foulants on the resin surface and within the pores reduces the number of available binding sites, thereby lowering the DBC. nih.govresearchgate.net
| Fouling Condition (g mAb challenge) | Load Flow Rate (cm/hr) | Dynamic Binding Capacity (mg/mL) at 90% Breakthrough |
|---|---|---|
| 0 (Unfouled) | 100 | ~130 |
| 1 | 100 | ~115 |
| 3 | 100 | ~95 |
| 5 | 100 | ~80 |
| 0 (Unfouled) | 300 | ~100 |
| 5 | 300 | ~50 |
Data in the table is illustrative and based on trends reported in scientific literature. researchgate.net
Regeneration and Sanitization Protocols
To maintain the performance and extend the lifetime of FRACTOGEL® EMD TMAE resin, effective regeneration and sanitization procedures are essential. merckmillipore.com These protocols are designed to remove bound product and impurities after each chromatographic cycle and to prevent microbial growth.
Regeneration of FRACTOGEL® EMD TMAE is typically achieved using high salt concentrations. bio-rad.comsigmaaldrich.comhuji.ac.il A solution of 1–2 M Sodium Chloride (NaCl) is commonly used to disrupt the electrostatic interactions between the bound proteins and the resin's functional groups, thereby eluting them from the column. bio-rad.comsigmaaldrich.com
For sanitization, which is crucial for controlling microbial contamination, alkaline solutions are generally employed. researchgate.netbio-rad.com Sodium Hydroxide (B78521) (NaOH) at a concentration of 0.5–1.0 N is a standard sanitizing agent for FRACTOGEL® EMD TMAE. bio-rad.com The synthetic methacrylate (B99206) base of the resin provides high chemical stability, allowing for the use of such stringent cleaning agents. merckmillipore.comhuji.ac.il Some protocols may also include agents like sodium lauroyl sarcosinate for sanitization. sigmaaldrich.comhuji.ac.il
The specific conditions for regeneration and sanitization, including the concentration of the solutions, contact time, and temperature, should be optimized for each specific process to ensure effective cleaning without damaging the resin. researchgate.net
| Procedure | Reagent | Typical Concentration |
|---|---|---|
| Regeneration | Sodium Chloride (NaCl) | 1–2 M bio-rad.comsigmaaldrich.com |
| Sanitization | Sodium Hydroxide (NaOH) | 0.5–1.0 N bio-rad.com |
| Sanitization | Sodium Lauroyl Sarcosinate | Concentration as required sigmaaldrich.comhuji.ac.il |
Chemical Stability Under Cleaning-in-Place (CIP) Conditions (e.g., NaOH treatment)
FRACTOGEL® EMD TMAE is built on a synthetic methacrylate polymer backbone, which confers significant chemical stability compared to resins based on natural polymers like silica (B1680970) or carbohydrates. sigmaaldrich.com This stability is particularly advantageous during Cleaning-in-Place (CIP) procedures, which often employ harsh chemical agents to remove tightly bound impurities.
The most common chemical used for cleaning and sanitizing anion exchange resins is sodium hydroxide (NaOH). researchgate.net FRACTOGEL® EMD TMAE exhibits high stability in NaOH, allowing for effective and repeated CIP cycles. merckmillipore.com Its operational pH stability ranges from 2 to 12. sigmaaldrich.comhuji.ac.il Research and manufacturer data indicate that the resin can be effectively regenerated and sanitized using NaOH concentrations from 0.1 M up to 1.0 M for short periods. huji.ac.ilhuji.ac.il This caustic stability is a key feature, ensuring that the resin's functional properties are maintained even after exposure to high pH conditions. sigmaaldrich.comsigmaaldrich.com
Studies have demonstrated the resin's durability over multiple cycles. For instance, one study showed that the chromatographic performance of a FRACTOGEL® EMD TMAE scout column remained unchanged after 100 cycles of cleaning with 1 M NaOH, indicating excellent chemical resistance. sigmaaldrich.com The synthetic matrix is resistant to acids, alkali, and organic solvents, offering a wide range of options for developing effective cleaning protocols. sigmaaldrich.comhuji.ac.il Besides NaOH, other cleaning agents like 6 M guanidine-hydrochloride or acidic pepsin solutions can also be used for particularly stubborn contaminants. sigmaaldrich.comhuji.ac.il
| Parameter | Condition | Source(s) |
| CIP / Sanitizing Agent | 0.1 M - 1.0 M Sodium Hydroxide (NaOH) | sigmaaldrich.comhuji.ac.ilbio-rad.com |
| pH Stability Range | 2 - 12 | sigmaaldrich.comhuji.ac.il |
| Other Recommended Agents | 2% Sodium lauroyl sarcosinate | huji.ac.il |
| 20% Ethanol | huji.ac.il | |
| 6 M Guanidine-hydrochloride | sigmaaldrich.comhuji.ac.il | |
| 0.1% Pepsin in 0.01 N HCl | sigmaaldrich.com | |
| Cycle Stability | Stable for at least 100 cycles with 1 M NaOH | sigmaaldrich.com |
Impact on Resin Lifetime and Reusability
The chemical robustness of FRACTOGEL® EMD TMAE directly translates to a long operational lifetime and high reusability, which are critical factors for process economics. The ability to withstand frequent and stringent CIP protocols without significant degradation of the stationary phase ensures consistent performance over numerous purification cycles. merckmillipore.com
| Finding | Implication for Resin Lifetime | Source(s) |
| High chemical stability in NaOH | Enables repeated, effective cleaning without damaging the resin, extending its usable life. | merckmillipore.comhuji.ac.il |
| Durable synthetic matrix | Resists degradation from harsh chemicals and pressure, leading to a long service life. | sigmaaldrich.com |
| Stable performance over 100+ cycles | Demonstrates high reusability, leading to lower resin replacement costs and improved process economy. | sigmaaldrich.commerckmillipore.com |
| "Tentacle" technology | Covalent attachment of functional groups ensures they are not lost during aggressive cleaning, preserving binding capacity over time. | sigmaaldrich.com |
Strategies for Mitigating Fouling in Downstream Processes
While FRACTOGEL® EMD TMAE is designed to withstand aggressive cleaning, the primary goal in a well-designed downstream process is to minimize fouling in the first place. Fouling is typically caused by the irreversible binding of impurities such as host cell proteins (HCP), DNA, lipids, and aggregated product. researchgate.net
A key strategy to mitigate fouling is the pretreatment of the feedstream before it is loaded onto the chromatography column. researchgate.net This can involve clarification steps like centrifugation and filtration to remove whole cells, cell debris, and larger aggregates. Further polishing steps or the use of different chromatography modes upstream can also reduce the load of specific impurities that might foul the anion exchange column.
Another critical strategy is the implementation of a robust microbial control strategy . researchgate.net Preventing microbial contamination during production and purification steps is vital, as bacteria and their byproducts can be a significant source of fouling and are challenging to remove.
Finally, the development and consistent application of an optimized and validated Cleaning-in-Place (CIP) protocol is itself a mitigation strategy. Regular and effective cleaning prevents the cumulative buildup of foulants, which could otherwise lead to a gradual decline in performance or even catastrophic column failure. The chemical stability of FRACTOGEL® EMD TMAE makes this a particularly effective strategy, ensuring that the resin can be reliably regenerated to a high-performance state after each use. sigmaaldrich.commerckmillipore.com
Modeling and Simulation of Mass Transfer and Adsorption Kinetics
Development of Adsorption Models
A variety of adsorption models have been developed to accurately represent the binding behavior of solutes within the FRACTOGEL® EMD TMAE matrix. These models are essential for predicting how target molecules and impurities interact with the resin under different operational conditions.
The pore diffusion model is a cornerstone in modeling mass transfer within FRACTOGEL® EMD TMAE, especially for larger biomolecules such as proteins. boku.ac.at This model assumes that the rate-limiting step of the adsorption process is the transport of the solute through the intricate network of pores within the resin beads to access the binding sites. boku.ac.atnbn-resolving.org The unique "tentacle" structure of FRACTOGEL® EMD TMAE, which consists of linear polymer chains carrying the functional groups, creates a highly accessible surface for proteins. merckmillipore.com The effective pore diffusivity, a critical parameter in this model, is influenced by the molecular size of the solute, the porosity of the resin, and the tortuosity of the diffusion pathway. ornl.gov Studies have shown that for FRACTOGEL® EMD TMAE Hicap (M), the pore diffusion coefficient can be up to 4.5 times greater than the free diffusivity of the protein, indicating a significant contribution from other transport phenomena. boku.ac.at
The surface diffusion model offers an alternative perspective, suggesting that adsorbed molecules can migrate along the pore surfaces to find unoccupied binding sites. researchgate.net This mechanism is particularly relevant when surface coverage is high. researchgate.net There is some debate about the significance of surface diffusion in protein transport within porous ion-exchange media. researchgate.netdtu.dk However, evidence suggests that surface diffusion plays a role and is explicitly dependent on the adsorption affinity. researchgate.net For FRACTOGEL® EMD TMAE, it has been noted that weaker interactions between the protein and the stationary phase can induce a surface diffusion mechanism, leading to faster transport. researchgate.net The surface diffusivity can be influenced by the retention strength; for instance, lower elution salt concentrations lead to higher retention and consequently lower surface diffusivity due to a higher activation energy requirement for diffusion. researchgate.net
Recognizing that a single model may not fully encapsulate the complex transport phenomena, parallel diffusion models that integrate both pore and surface diffusion are often employed. researchgate.netboku.ac.at These models provide a more holistic and accurate representation by considering the concurrent movement of solute molecules through the fluid-filled pores and along the pore surfaces. researchgate.net The iterative fitting of experimental data to a parallel diffusion model has been successfully used to predict chromatographic performance at different linear velocities for FRACTOGEL® EMD TMAE Hicap (M). boku.ac.at The relative importance of each diffusion mechanism can be influenced by experimental conditions, including solute concentration and flow rate. researchgate.netboku.ac.at
Experimental Validation of Kinetic Models
The theoretical frameworks provided by adsorption models require rigorous validation through empirical data. nih.govresearchgate.net Batch uptake experiments are a common method used to determine the kinetic parameters for FRACTOGEL® EMD TMAE. nih.govucl.ac.ukdiva-portal.org In these experiments, the depletion of solute from the bulk liquid phase over time is monitored as it binds to the resin. nih.govucl.ac.uk The resulting data, such as the concentration of bound protein as a function of time, is then fitted to diffusion models to estimate key parameters like the effective pore diffusivity. nih.govucl.ac.uk
For example, batch uptake studies with Bovine Serum Albumin (BSA) on FRACTOGEL® EMD TMAE HiCap (M) have shown clear differences in initial uptake rates, which can be impacted by factors like resin fouling. nih.govucl.ac.uk Confocal laser scanning microscopy is another powerful tool used to visualize intraparticle mass transfer and protein adsorption, providing direct insight into the transport mechanisms within individual resin beads. researchgate.netnih.govdiva-portal.org
Table 1: Experimentally Determined Kinetic Parameters for BSA on FRACTOGEL® EMD TMAE Hicap (M)
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Pore Diffusion Coefficient (D'P) | Decreases with increasing initial concentration (C0) | Matching shrinking core model with experimental uptake curves | researchgate.net |
| Surface Diffusivity (DS) | 0.47 × 10⁻¹³ m²/s to 2.4 × 10⁻¹³ m²/s | Determined from the parallel diffusion model | researchgate.net |
This table presents a selection of experimentally derived kinetic parameters to illustrate the type of data obtained through model validation.
Predictive Modeling of Chromatographic Performance
A significant advantage of developing and validating kinetic models is the ability to predict chromatographic performance, thereby minimizing the need for extensive and resource-intensive experiments. researchgate.netucl.ac.uk
The simulation of breakthrough curves is a critical application of predictive modeling for FRACTOGEL® EMD TMAE. nih.gov A breakthrough curve plots the effluent concentration of the target molecule against time or volume during the column loading phase, and its shape provides vital information about the dynamic binding capacity (DBC) and mass transfer efficiency. nih.govresearchgate.net
By integrating validated mass transfer and adsorption kinetic models into a general rate model, it is possible to simulate breakthrough curves with high fidelity. researchgate.netcore.ac.uk These simulations allow for the in-silico exploration of how operational parameters—such as loading flow rate, feed concentration, and column dimensions—affect the DBC and the sharpness of the breakthrough front. nih.govresearchgate.net For instance, studies on FRACTOGEL® EMD TMAE HiCap (M) have shown that the dynamic binding capacity for BSA is dependent on the load flow rate, and fouling of the resin can cause the breakthrough curve to change from sharp to diffuse. nih.govresearchgate.net This predictive power is invaluable for the efficient development, optimization, and scaling of purification processes. researchgate.netucl.ac.uk
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| FRACTOGEL® EMD TMAE |
| Bovine Serum Albumin |
| Sodium Chloride |
Comparative Analysis with Alternative Anion Exchange Media
Performance Comparison in Specific Purification Scenarios
The choice of chromatography media is highly dependent on the specific purification challenge, including the target molecule, the impurity profile, and the required throughput.
Agarose-based resins, such as Q Sepharose™ Fast Flow (FF), are widely used in bioprocessing. They are known for their hydrophilic nature and well-established performance. However, comparisons reveal distinct differences in mechanical stability and mass transfer properties.
In the purification of monoclonal antibodies (mAbs) under weak partitioning chromatography (WPC) conditions, FRACTOGEL® EMD TMAE HiCap demonstrates different performance characteristics compared to Q Sepharose FF. nih.govresearchgate.net One study found that while the Fractogel resin showed very slow diffusion for mAb monomer and dimer species, it provided fast adsorption and high capacity for impurities like bovine serum albumin (BSA). nih.govresearchgate.net In contrast, the smaller pore size of the Sepharose resin made it ineffective at removing larger mAb multimer impurities. nih.govresearchgate.net
The rigid polymethacrylate (B1205211) backbone of FRACTOGEL® EMD TMAE gives it superior pressure-flow properties compared to the more compressible agarose (B213101) matrix of Sepharose FF. This allows for higher flow rates during operation, potentially increasing throughput. google.com However, in terms of dynamic binding capacity (DBC), the performance can be protein-dependent. For instance, in one comparison, Q Sepharose FF showed a higher DBC for BSA than FRACTOGEL EMD TMAE. researchgate.net Another study comparing various strong anion exchangers found Q Sepharose® and Fractogel® TMAE to have high binding capacities, noting values of 69 mg/mL and 44 mg/mL at 10% breakthrough for a specific protein, respectively. researchgate.net
A key differentiator is the response to fouling. Studies on resin lifetime have shown that the agarose fibers of Q-Sepharose High Performance can break down with extended use, whereas FRACTOGEL® EMD TMAE's synthetic matrix is resistant to microbial degradation. sigmaaldrich.comnih.gov
| Resin | Matrix | Dynamic Binding Capacity (BSA, mg/mL) | Key Finding in mAb Purification |
| FRACTOGEL® EMD TMAE | Polymethacrylate | ~44 - 100 researchgate.netresearchgate.netsigmaaldrich.com | High capacity for BSA, but slow mAb monomer diffusion. nih.gov |
| Q Sepharose™ FF | Agarose | ~54 - 69 researchgate.netresearchgate.net | Ineffective removal of mAb multimers due to small pore size. nih.gov |
Direct comparative performance data between FRACTOGEL® EMD TMAE and dextran-based resins like DEAE-Sephadex is limited in published literature. However, their applications and fundamental properties offer a basis for comparison. Dextran-based media (e.g., Sephadex) are polysaccharide-based and form a gel matrix. Some modern agarose media also incorporate dextran (B179266) surface extenders to increase capacity. diva-portal.orgnih.gov
In one purification strategy for plasma-derived Factor VIII:C, a dextran-based resin (DEAE-Sephadex A50) was used for initial batch capture from plasma before the clarified supernatant was loaded onto a DEAE-Fractogel column for further purification. nih.gov This sequential use highlights that the two resin types can have complementary roles rather than being direct substitutes in all scenarios. The process yielded 670 IU/kg of plasma with a specific activity of 0.68 IU FVIII:C/mg protein. nih.gov
A fundamental difference lies in the matrix structure. The polymethacrylate backbone of Fractogel provides high mechanical rigidity, allowing for higher operating pressures and flow rates compared to the softer, more compressible dextran gels of Sephadex. merckmillipore.com The "tentacle" structure of Fractogel, where ligands are on flexible polymer chains, is mechanistically different from the three-dimensional adsorption that can occur in dextran-functionalized media. nih.gov In dextran-grafted media, strong protein binding can occur on the outer part of the resin beads, potentially excluding other proteins from entering the bead, a phenomenon that is highly dependent on ionic strength. diva-portal.org
FRACTOGEL® EMD TMAE belongs to the family of polymethacrylate resins, which also includes other commercial products like Toyopearl® and Poros®. While sharing a common base material, their performance differs due to variations in polymerization, cross-linking, and surface modification.
A comprehensive study of strong anion exchangers compared FRACTOGEL EMD TMAE 650s with resins like TSK-Gel Q-5PW-HR (similar to Toyopearl) and Poros QE/M. google.com The study noted that binding and elution at low salt concentrations could be effectively performed with TSK-Gel Q-5PW, whereas Poros QE/M was more suitable for high salt conditions. google.com Dynamic capacities were found to be highly dependent on the specific protein being purified. google.com
In a comparison of cation exchange resins from these families, a novel cation exchanger (Eshmuno™ S) showed accelerated protein adsorption and higher dynamic binding capacity over a wider range of conditions compared to Fractogel® EMD SO₃⁻ and Toyopearl GigaCap S-650M. diva-portal.org This suggests that even within the polymethacrylate class, significant differences in mass transfer kinetics and capacity exist. The study indicated a weaker electrostatic interaction for the Eshmuno resin compared to the Fractogel resin, based on the number of charges involved in mAb binding. diva-portal.org
| Resin Family | Base Matrix | Key Comparative Feature |
| FRACTOGEL® | Polymethacrylate | "Tentacle" technology for high ligand accessibility. merckmillipore.com |
| Toyopearl® | Polymethacrylate | Known for high chemical and mechanical stability. diva-portal.org |
| Poros® | Poly(styrene-divinylbenzene) | Perfusion chromatography-based design with large throughpores for rapid mass transfer. researchgate.net |
Advantages and Limitations in Research Applications
Advantages:
High Mechanical and Chemical Stability: The synthetic polymethacrylate backbone provides excellent pressure stability, allowing for high flow rates and throughput, which is advantageous over softer gel matrices like agarose or dextran. merckmillipore.comgoogle.com It is also chemically resistant, enabling robust cleaning-in-place (CIP) procedures with sodium hydroxide (B78521), which extends the resin's operational lifetime and reduces long-term costs. google.comnih.gov
Tentacle Technology: The unique "tentacle" structure, where functional groups are on flexible polymer chains, is designed to enhance accessibility for large biomolecules like proteins and viruses, potentially leading to high binding capacity and efficient capture. merckmillipore.comnih.gov
Microbial Resistance: Unlike polysaccharide-based resins, the synthetic matrix is not prone to microbial degradation, reducing the risk of endotoxin (B1171834) contamination. nih.gov
Limitations:
Mass Transfer Kinetics: While the tentacle structure improves access, some studies have noted slow diffusion kinetics for certain molecules. For example, in a WPC process for mAbs, FRACTOGEL® EMD TMAE HiCap exhibited very slow diffusion of mAb monomers and dimers compared to other resins. nih.govresearchgate.net
Fouling: In certain industrial applications, particularly in mAb purification processes, FRACTOGEL® EMD TMAE HiCap has been observed to be susceptible to fouling. This fouling can block resin pores, leading to a decrease in impurity removal capacity over successive cycles. The foulant can be difficult to remove with standard cleaning procedures, impacting the resin's lifetime and process consistency.
Protein-Dependent Performance: As with most chromatography media, the performance, particularly dynamic binding capacity, is strongly dependent on the specific protein, its size, pI, and the process conditions (pH, conductivity). google.com
Selectivity and Capacity Benchmarking
Selectivity refers to a resin's ability to differentiate between the target molecule and impurities. Capacity, particularly dynamic binding capacity (DBC), is a measure of the amount of target protein that can be bound per unit volume of resin under specific flow conditions.
FRACTOGEL® EMD TMAE has demonstrated high selectivity in specific applications. In one case study of intravenous immunoglobulin (IVIG) purification, the resin was able to selectively bind contaminants like IgA and IgM, allowing the target IgG to flow through, achieving 94% IgG recovery and 84% removal of IgA and IgM. diva-portal.org
Benchmarking studies provide quantitative comparisons of DBC. It is important to note that DBC values are highly dependent on the model protein used, buffer conditions (pH, salt concentration), and the linear velocity of the mobile phase.
| Resin | Model Protein | Dynamic Binding Capacity (mg/mL) | Reference |
| FRACTOGEL® EMD TMAE (M) | Bovine Serum Albumin (BSA) | 80 - 100 | sigmaaldrich.com |
| FRACTOGEL® EMD TMAE HiCap (M) | Bovine Serum Albumin (BSA) | > 100 | sigmaaldrich.com |
| FRACTOGEL® EMD TMAE 650s | Bovine Serum Albumin (BSA) | ~28 | google.com |
| Q Sepharose™ FF | Bovine Serum Albumin (BSA) | ~54 | google.com |
| Toyopearl® QAE 550c | Bovine Serum Albumin (BSA) | > 100 mg/mL (static capacity) | |
| Poros® 50 HQ | Bovine Serum Albumin (BSA) | ~40 |
These benchmarks show that FRACTOGEL® EMD TMAE and its high-capacity variants are competitive with other strong anion exchangers. However, optimal resin selection requires empirical testing for the specific application, as selectivity and resolution between a target protein and its specific impurities cannot be predicted from capacity data for a single model protein alone. google.com
Emerging Research Frontiers and Methodological Advancements
Novel Applications beyond Standard Bioseparations
While FRACTOGEL(R) EMD TMAE is well-established for protein purification, its application has broadened to include the purification of other complex biomolecules like plasmid DNA (pDNA), viruses, and extracellular vesicles. nih.govmdpi.comnih.govelifesciences.org
Researchers have successfully employed this compound for the purification of plasmid DNA, a critical component in gene therapy and vaccine development. nih.govresearchgate.net Studies have demonstrated its ability to effectively separate supercoiled plasmid DNA from open circular forms and other impurities like RNA and chromosomal DNA. google.com In one study, the dynamic loading capacity of FRACTOGEL® EMD TMAE (M) for plasmid DNA was determined to be 0.62 mg/mL. nih.govresearchgate.net This method offers a simple, rapid, and cost-effective approach to obtaining high-purity plasmid DNA. nih.govresearchgate.net
The purification of viruses and virus-like particles (VLPs) for vaccines and viral vector applications is another emerging area. mdpi.comgoogle.com this compound has been utilized in flow-through chromatography strategies for the purification of Hepatitis C virus-like particles, achieving high recovery yields and significant removal of host cell proteins, DNA, and baculovirus. mdpi.com The tentacular structure of the resin provides excellent binding capacity for large biomolecules like viruses. sigmaaldrich.comsigmaaldrich.com
Furthermore, research has explored the use of FRACTOGEL(R) resins in the isolation of extracellular vesicles (EVs) from complex biological fluids like plasma. nih.govelifesciences.org While these studies have sometimes utilized modified or combined chromatographic approaches, the inherent properties of the resin contribute to the separation of EVs from abundant proteins and lipoproteins. nih.govelifesciences.org
Integration with Advanced Analytical Techniques
To gain deeper insights into separation processes and the interactions occurring within the chromatography column, this compound is being integrated with advanced analytical techniques. Mass spectrometry, for instance, has been used to identify and characterize proteins that bind to the resin, providing valuable information on the composition of eluted fractions. nih.govnih.gov In one study, mass spectrometry was used to analyze protein bands from an SDS-PAGE gel of fractions eluted from an anion exchange column, identifying various coagulation factors. nih.gov
Confocal laser scanning microscopy (CLSM) has also been employed to visualize the fouling of the resin by product and host cell proteins, offering a visual understanding of how resin performance can be affected over its operational lifetime. nih.gov Additionally, techniques like Fourier transform infrared spectroscopy (FTIR) have been used to investigate the nature of foulants on the resin. nih.gov These integrations provide a more comprehensive understanding of the chromatographic process, aiding in optimization and troubleshooting.
Development of Next-Generation this compound Variants
The this compound product line includes several variants with different particle sizes and capacities to cater to specific purification needs. merckmillipore.com These include standard (M), small particle (S), and high capacity (Hicap) versions. merckmillipore.comsigmaaldrich.com The "S" type, with a particle size of 20-40 µm, is designed for high-resolution polishing steps, while the "M" type (40-90 µm) is suited for general production. avantorsciences.commerckmillipore.com
Research into next-generation variants focuses on enhancing properties like binding capacity and understanding the impact of resin characteristics on separation performance. For example, this compound Hicap (M) boasts a higher binding capacity for proteins like bovine serum albumin (BSA) compared to the standard (M) resin. sigmaaldrich.com
A significant area of study involves mechanistic modeling to understand the influence of variations in resin properties, such as ligand density, on protein retention. researchgate.net One study analyzed 13 prototype resins with the same support as FRACTOGEL® EMD TMAE (M) but with varying ligand densities to model their effect on the elution behavior of monoclonal antibodies and BSA. researchgate.net This model-based approach provides a deeper understanding of how lot-to-lot variations in the resin can impact process robustness and can guide the development of future variants with optimized and more consistent performance. researchgate.net
Table 1: Comparison of this compound Variants
| Variant | Particle Size (µm) | Key Feature | Application |
| This compound (S) | 20-40 | High resolution | Polishing |
| This compound (M) | 40-90 | General purpose | Protein purification, virus removal |
| This compound Hicap (M) | 40-90 | High capacity | High-titer feedstocks |
| This compound Medcap (M) | 40-90 | Medium capacity | Intermediate purification |
Data sourced from multiple references. merckmillipore.comsigmaaldrich.comavantorsciences.commerckmillipore.com
Sustainable Practices in this compound Utilization
The biopharmaceutical industry is increasingly focusing on sustainable manufacturing practices, and the use of chromatography resins is a key area for improvement. The high stability of the synthetic methacrylate-based this compound allows for efficient cleaning-in-place (CIP) procedures, often using sodium hydroxide (B78521), which extends the resin's lifetime over hundreds of cycles. merckmillipore.com This durability reduces the frequency of resin replacement and lowers operating costs. sigmaaldrich.commerckmillipore.com
Research is also exploring more environmentally friendly regeneration methods for ion-exchange media in general. acs.orgnih.govresearchgate.net These include electrochemical regeneration, which can minimize water and acid consumption, and the use of alternative, less environmentally impactful salts for regeneration. acs.orgresearchgate.net While not specific to this compound, these advancements in sustainable chromatography practices are relevant to its long-term utilization. The goal is to develop eco-friendly and cost-effective regeneration processes that reduce the environmental footprint of purification operations. nih.gov
Fundamental Studies in Ligand-Biomolecule Interactions
A deeper understanding of the fundamental interactions between the TMAE ligand and biomolecules is crucial for optimizing separation processes. The "tentacle" technology of FRACTOGEL(R) resins, where linear polymer chains carry the functional groups, provides high steric accessibility for biomolecules to bind. merckmillipore.comsigmaaldrich.com
Fundamental studies often involve investigating the effects of process parameters like pH and salt concentration on protein binding and elution. merckmillipore.comcenmed.com Proteins are efficiently retained when the buffer pH is approximately one unit above their isoelectric point (pI). merckmillipore.comcenmed.com The strength of this binding is influenced by the buffer system, pH, and the concentration of counter-ions. merckmillipore.comcenmed.com
Mechanistic modeling is a powerful tool for studying these interactions. By applying isotherm models for ion exchange chromatography, researchers can describe the dependence of protein retention on factors like ligand density. researchgate.net These fundamental studies contribute to a more rational approach to process development, moving beyond empirical screening to a more predictive and knowledge-based methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
